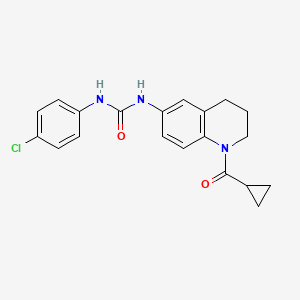

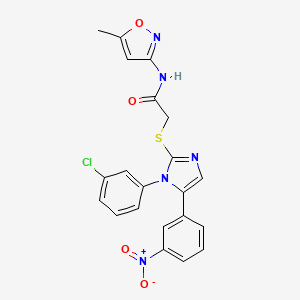

![molecular formula C21H25N3O6S2 B2502569 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-57-1](/img/structure/B2502569.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole and benzamide, which are known for their biological activities. The presence of the methoxy groups and the sulfamoyl linkage suggests potential for interaction with biological systems, possibly as an antimicrobial agent, similar to the compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the reaction of substituted benzohydrazides with various reagents. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and high yields . Although the exact synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is not detailed, it is likely to involve a similar green chemistry approach, utilizing benign solvents and aiming for high efficiency.

Molecular Structure Analysis

The molecular structure of benzothiazole and benzamide derivatives is characterized by the presence of aromatic rings, which are often substituted with various functional groups that can affect the compound's reactivity and interaction with biological targets. For instance, the antimicrobial activity of some new 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives was attributed to the presence of the benzothiazole nucleus and sulphonamide group . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for hydrogen bonding and pi-pi interactions due to its aromatic nature and substituents.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic rings. In the case of sulphonamide derivatives, the reactivity is often explored in the context of antimicrobial activity, where the compounds are tested against various bacterial and fungal strains . The chemical reactions of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would likely be centered around its ability to interact with biological molecules, potentially inhibiting the growth of microorganisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and stability. Compounds with methoxy substituents have been shown to display greater antioxidant activity, suggesting that the electron-donating effect of the methoxy group enhances the compound's ability to scavenge free radicals . The solubility, melting point, and stability of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would be influenced by its molecular structure, particularly the presence of the methoxy and sulfamoyl groups, which could enhance its solubility in biological systems and its overall reactivity.

Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are noted for their wide range of pharmacological activities. They show potential as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. The benzothiazole structure is integral to many bioactive molecules and drugs, indicating its importance in drug discovery and development. The ongoing research on these compounds underscores their therapeutic potential across various disease models, suggesting a focus on their modification and application in creating effective treatments (Bhat & Belagali, 2020).

Environmental and Industrial Applications

Benzothiazole derivatives are also significant in environmental science and industry, particularly in the context of organic pollutants and the development of materials for organic optoelectronics. Their application in advanced materials, including organic light-emitting diodes (OLEDs), and their environmental fate, due to the broad usage in various industrial processes, are areas of active research. This highlights the dual aspect of benzothiazole compounds as both beneficial in technological advancements and as compounds of concern in environmental pollution (Squeo & Pasini, 2020).

Eigenschaften

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-28-13-11-24(12-14-29-2)32(26,27)16-9-7-15(8-10-16)20(25)23-21-22-19-17(30-3)5-4-6-18(19)31-21/h4-10H,11-14H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPWBZXUAUPMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)